3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-(cyclopropanecarbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(11-3-4-11)19-8-5-12(6-9-19)20-10-18-14-13(16(20)22)2-1-7-17-14/h1-2,7,10-12H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYPAOWNWOICIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidinone core. One common method involves the condensation of appropriate precursors under controlled conditions. For example, the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) can significantly enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
The biological and physicochemical properties of pyridopyrimidinone derivatives are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Pyridopyrimidinone Core Variations
Two-Ring System (Pyrido[2,3-d]pyrimidin-4(3H)-one) :
The target compound shares this core with derivatives like 2-[2-benzylidenehydrazinyl]-5-phenyl-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (), which showed anticancer activity against MCF-7 and HepG2 cells . Compared to three- or four-ring systems (e.g., pyridotriazolopyrimidines in ), the two-ring core may offer improved solubility and bioavailability at the expense of reduced potency in certain contexts .- Reduced Tetrahydro Derivatives: Reduction of the pyrido ring to 1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidines () enhances antiplatelet activity, particularly against ADP-induced aggregation.
Substituent Modifications at the 3-Position
Cyclopropanecarbonyl-Piperidine Group :
The cyclopropane moiety in the target compound introduces rigidity and lipophilicity, which may improve membrane permeability and resistance to oxidative metabolism. Similar piperidine-substituted analogs (e.g., 8-(4-benzylpiperidin-1-yl) derivatives in ) demonstrate enhanced kinase inhibition and cellular potency due to optimized steric and electronic interactions .- Aminoethyl Chains: Derivatives with 3-(2-N,N-dialkylaminoethyl) substituents () exhibit central nervous system activity (anxiolytic, analgesic). The target’s cyclopropanecarbonyl group may reduce blood-brain barrier penetration compared to these flexible alkyl chains, redirecting activity toward peripheral targets .
Aryl and Heteroaryl Groups :
Compounds like 8-(1-methyl-1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one () and 8-(pyridin-2-yl)piperazinyl derivatives () show kinase inhibition. The target’s cyclopropane carbonyl group likely confers distinct selectivity profiles compared to aryl substituents .
Substituent Effects on Enzymatic Targets
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition :
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with 2-aryl substituents () inhibit mPGES-1, a therapeutic target in inflammation. The target’s piperidine-cyclopropanecarbonyl group may mimic aryl interactions in enzyme binding pockets, though its efficacy remains speculative .- Anticancer Activity: Thiadiazole- and pyrazoline-functionalized pyridopyrimidinones () exhibit antitumor activity. The target’s cyclopropane group could modulate cytotoxicity by influencing apoptosis pathways or tubulin polymerization .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
- CAS Number : 1852495-86-3
The compound features a pyrido[2,3-d]pyrimidinone core structure, which is known for its diverse biological properties, including anti-cancer and anti-inflammatory activities.
Research has indicated that this compound may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing downstream signaling cascades that are critical for cell survival and proliferation.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : The compound was tested against various cancer cell lines, including:
- Breast Cancer : Demonstrated significant cytotoxicity with IC₅₀ values in the low micromolar range.
- Colon Cancer : Showed promising results in inhibiting cell growth and inducing apoptosis.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction |
| HCT116 (Colon) | 7.5 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects:
- In Vivo Studies : Animal models have demonstrated that treatment with this compound reduces inflammatory markers and cytokine levels in conditions such as arthritis and colitis.
Case Studies
- Study on Breast Cancer Cells : A recent study highlighted the efficacy of the compound in MCF-7 breast cancer cells. The researchers observed a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound at concentrations ranging from 1 to 10 µM .
- Inflammation Model : In a murine model of colitis, administration of the compound resulted in a significant reduction in disease severity scores and histological damage compared to control groups .
Q & A
Q. What are the key steps and optimization strategies for synthesizing 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one?
The synthesis typically involves sequential functionalization of the pyrido[2,3-d]pyrimidin-4(3H)-one core. Critical steps include:
- Acylation : Cyclopropanecarbonyl chloride reacts with piperidin-4-yl intermediates under reflux conditions in solvents like ethanol or DMF. Temperature control (70–90°C) and reaction time (6–12 hours) are critical for yield optimization .
- Coupling Reactions : Palladium-catalyzed cross-coupling may be used to introduce substituents. For example, Suzuki-Miyaura coupling can attach aryl groups to the pyrimidine ring .
- Purification : Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol ensures >95% purity .
Table 1 : Example Reaction Conditions
| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|
| Cyclopropane acylation | DMF | 80 | Cyclopropanecarbonyl Cl | 65–75 |
| Ring closure | Ethanol | Reflux | NaH | 70–80 |
Q. Which analytical techniques are essential for confirming the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the cyclopropanecarbonyl and piperidine groups. Key signals include cyclopropane protons (δ 1.2–1.5 ppm) and pyrimidine carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of cyclopropanecarbonyl moiety, m/z ~80) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring and confirms the planarity of the pyrido-pyrimidine core .
Q. What preliminary assays are recommended to assess its biological activity?
- Kinase Inhibition Screening : Use ATP-binding assays (e.g., ADP-Glo™) against kinase panels (e.g., CDK, EGFR) due to structural similarity to kinase inhibitors .
- Cytotoxicity Profiling : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. IC₅₀ values <10 μM indicate potential for further development .
- Anti-inflammatory Activity : Measure inhibition of mPGES-1 or COX-2 in LPS-stimulated macrophages (ELISA for PGE₂) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Core Modifications : Introduce substituents at the pyrimidine C2 or C7 positions. Electron-withdrawing groups (e.g., -CF₃) enhance kinase affinity, while bulky groups (e.g., adamantane) improve metabolic stability .
- Piperidine Substitution : Replace cyclopropanecarbonyl with isoxazole-5-carbonyl to alter hydrophobicity and binding pocket interactions (see Table 2 ) .
Table 2 : SAR Trends for Analogues
| Substituent | Target Affinity (IC₅₀, nM) | LogP |
|---|---|---|
| Cyclopropanecarbonyl | CDK2: 120 | 2.1 |
| Isoxazole-5-carbonyl | EGFR: 85 | 1.8 |
| 5-Methylisoxazole | mPGES-1: 200 | 2.5 |
Q. What strategies resolve contradictions in biological data across cell lines or animal models?
- Assay Validation : Ensure consistency in cell culture conditions (e.g., serum concentration, passage number). For example, discrepancies in IC₅₀ values between MCF-7 and HepG2 may arise from differential expression of efflux transporters .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in vivo. Hydroxylation of the cyclopropane ring can enhance or reduce activity .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets like kinases or mPGES-1 .
Q. How can pharmacokinetic (PK) challenges such as low oral bioavailability be addressed?
- Prodrug Design : Mask the pyrimidine carbonyl as an ester or amide to improve intestinal absorption. For example, tert-butyl ester prodrugs increase bioavailability by 3-fold in rat models .
- Formulation Optimization : Use nanosuspensions or lipid-based carriers to enhance solubility (e.g., from 5 μg/mL to >50 μg/mL in simulated intestinal fluid) .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 to mitigate drug-drug interactions. Fluorine substitution at the piperidine ring reduces CYP affinity .
Methodological Considerations
Q. What computational tools predict binding modes with kinases or mPGES-1?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets. Key residues for hydrogen bonding include Lys33 (CDK2) and Arg120 (mPGES-1) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the cyclopropane-piperidine moiety in hydrophobic pockets .
Q. How are metabolic stability and toxicity profiles evaluated preclinically?
- Microsomal Stability Assays : Incubate with human liver microsomes (HLM) and measure parent compound depletion (t₁/₂ >60 minutes suggests suitability for oral dosing) .
- AMES Test : Screen for mutagenicity using TA98 and TA100 strains. Pyrido-pyrimidine cores generally show low risk, but nitro or aromatic amine substituents require caution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
